molecular formula C7H6ClNO2 B2695250 2-Chloro-5-hydroxybenzamide CAS No. 312313-04-5

2-Chloro-5-hydroxybenzamide

Cat. No.: B2695250
CAS No.: 312313-04-5
M. Wt: 171.58
InChI Key: ZWIJNHPNOWLALN-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzamide (CAS 312313-04-5) is a high-purity chemical reagent with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. This benzamide derivative is characterized by a hydroxy substitution at the 5-position and a chloro substitution at the 2-position of the benzene ring . As a building block in organic synthesis and medicinal chemistry research, it serves as a key intermediate for developing novel pharmacologically active compounds. Scientific literature highlights that structurally similar salicylamide derivatives, specifically substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, have been investigated as potent inhibitors of respiratory syncytial virus (RSV) replication . These related compounds have shown promise in not only suppressing viral replication but also modulating RSV-induced inflammatory responses by inhibiting IRF3 and NF-κB pathway activation . This dual mechanism of action makes this chemical class a valuable scaffold for antiviral and anti-inflammatory research. Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be administered to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJNHPNOWLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Synthesis Strategies for 2 Chloro 5 Hydroxybenzamide and Its Analogues

Classical Synthetic Approaches and Mechanistic Considerations

Traditional methods for synthesizing benzamides and their analogues primarily rely on well-established reactions such as amidation, halogenation, and hydroxylation. These techniques form the foundation upon which more advanced strategies are built.

The formation of an amide bond is the most critical step in the synthesis of benzamides. The classical approach involves the reaction of a carboxylic acid with an amine. Due to the relatively low reactivity of carboxylic acids, they often need to be "activated" first. A common method is the conversion of the carboxylic acid, such as 2-chloro-5-hydroxybenzoic acid, into a more reactive derivative like an acyl chloride. This acyl chloride then readily reacts with ammonia or a primary/secondary amine to form the corresponding benzamide (B126).

Another established method is direct condensation, which often requires coupling reagents to facilitate the removal of water. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) have been used for this purpose. The reaction of non-protected hydroxycinnamic acids with amines using DCC demonstrates a one-pot synthesis approach that can yield various phenol amides nih.gov. Similarly, phosphonium salts, generated in situ from N-chlorophthalimide and triphenylphosphine, can effectively activate carboxylic acids for amidation at room temperature, producing good to excellent yields nih.govresearchgate.net.

The direct reaction between a carboxylic acid and urea, sometimes catalyzed by boric acid, presents another route. For instance, heating benzoic acid with urea can produce benzamide, with yields reported around 50-65% depending on reaction time youtube.com.

Table 1: Comparison of Classical Amidation Methods

Method Activating/Coupling Agent Typical Conditions Advantages Disadvantages
Acyl Chloride Route Thionyl chloride (SOCl₂) or Oxalyl chloride Room temperature to reflux High reactivity, good yields Harsh reagents, generation of HCl byproduct
Carbodiimide Coupling N,N'-dicyclohexylcarbodiimide (DCC) Room temperature, organic solvent Mild conditions Formation of insoluble urea byproduct, potential for side reactions
Phosphonium Salts Triphenylphosphine/ N-chlorophthalimide Room temperature Mild conditions, good yields Stoichiometric phosphine oxide byproduct

Achieving the specific substitution pattern of 2-Chloro-5-hydroxybenzamide often involves starting with a precursor that already contains one or more of the desired functional groups. The regioselectivity of introducing chloro and hydroxyl groups onto an aromatic ring is governed by the directing effects of the substituents already present.

Halogenation: The introduction of a chlorine atom at a specific position on the benzene (B151609) ring is a key synthetic challenge. Electrophilic aromatic substitution is the most common mechanism. For example, a patent describes the preparation of 2-amino-5-chlorobenzamide by first chlorinating methyl anthranilate at the 5-position using sodium hypochlorite and glacial acetic acid at low temperatures google.com. In the context of non-heme iron halogenase enzymes, studies have explored the factors that control whether a reaction proceeds via halogenation or hydroxylation, highlighting the delicate balance of the electronic and steric environment nih.govdoi.orgnih.govacs.org. Catalytic enantioselective bromination of benzamides has been achieved using simple peptide catalysts, demonstrating a method for controlled halogenation at the ortho-position nih.gov.

Hydroxylation: Introducing a hydroxyl group can be more complex than halogenation. One common strategy is to start with a precursor that already contains the hydroxyl group or a protected version, such as a methoxy group, which can later be cleaved to reveal the phenol. Another approach involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which can then be displaced by a hydroxyl group upon heating in water.

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for preparing benzamides. These innovations include the use of novel catalytic systems, energy-efficient reaction conditions, and strategies for rapidly building molecular complexity.

Modern catalysis offers milder and more selective pathways for amide bond formation, often avoiding the need for stoichiometric activating agents.

Boric Acid Catalysis: Boric acid has been identified as a simple, effective, and green catalyst for the direct amidation of carboxylic acids and amines sciepub.com. It facilitates the reaction under reflux conditions, and increasing the catalyst loading can shorten reaction times significantly sciepub.com.

Metal Catalysis: Various metal-based catalysts have been developed for amidation reactions. For instance, a CuCoFe2O4@GO nanocatalyst has shown high efficiency in the direct coupling of carboxylic acids and N,N-dialkylformamides researchgate.net. This heterogeneous catalyst is reusable, enhancing the sustainability of the process researchgate.net. Photocatalytic systems, using catalysts like methylene blue or Eosin Y, have also been employed to modify benzamides under very mild conditions, such as functionalizing N-alkyl substituents or inducing cyclization rsc.org.

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of amides under microwave conditions can dramatically reduce reaction times from hours to minutes, often with improved yields mdpi.comtandfonline.com. For example, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwaves rasayanjournal.co.inyoutube.comyoutube.com. Microwave-assisted methods have been successfully applied to the ring-opening of oxazolones to form benzamides, overcoming the difficulties of conventional heating researchgate.net.

Solvent-Free Reactions: A significant green approach is to conduct reactions without a solvent. An eco-compatible pathway for N-benzoylation of amines has been described using vinyl benzoate under solvent- and activation-free conditions, where the amide products are easily isolated by crystallization figshare.com. This aligns with the goals of reducing solvent waste and simplifying purification youtube.com.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials researchgate.netrsc.org. MCRs are exceptionally useful for creating libraries of structurally diverse analogues for applications like drug discovery.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to produce a di-amide derivative. This reaction is highly versatile and can be used to synthesize a vast array of complex benzamide analogues by varying the four input components beilstein-journals.org. Pseudo-MCRs, where one reactant participates in multiple steps, have also been developed. For instance, a microwave-assisted pseudo-five-component reaction has been used to synthesize tris-amides in excellent yields rsc.org. These strategies provide a powerful and efficient means to explore the chemical space around the this compound scaffold.

Table 2: Mentioned Compounds

Compound Name
This compound
2-chloro-5-hydroxybenzoic acid
N,N'-dicyclohexylcarbodiimide (DCC)
N-chlorophthalimide
triphenylphosphine
Benzoic acid
Urea
Boric acid
Methyl anthranilate
Sodium hypochlorite
Acetic acid
Thionyl chloride
Oxalyl chloride
Vinyl benzoate
Methylene blue
Eosin Y
N,N'-diisopropylcarbodiimide (DIC)
p-coumaroylputrescine
feruloylputrescine
N-isobutyl-2-hidroxybenzamide
N-cyclohexyl-2-hydroxybenzamide
N-benzyl-2-hydroxybenzamide
N-4-methylbenzyl-2-hydroxybenzamide
N-4-methoxybenzyl-2-hydroxybenzamide
N-2,4-dimethoxybenzyl-2-hydroxybenzamide
N-4-fluorbenzyl-2-hiydroxybenzamide
N-4-chlorobenzyl-2-hydroxybenzamide
2-amino-5-chlorobenzamide
2-amino-5-sulfamoylbenzoic acid
2-chloro-5-sulfamoylbenzoic acids
2-chloro-5-aminobenzoic acid
2-chloro-5-nitro-benzoic acid
2-chloro-3-nitro-benzoic acid
ortho-chloro-benzoic acid
2-amino-5-chloro-benzophenone

Derivatization Strategies for Structural Modification and Analog Generation

The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry to generate analogues with modified physicochemical properties and biological activities. These modifications primarily target the amide nitrogen (N-substitution) and the phenolic oxygen (O-substitution), as well as alterations to appended side chains.

The amide (–CONH₂) group of this compound serves as a critical anchor point for the introduction of a wide array of substituents, leading to the generation of diverse N-substituted analogues. This derivatization is a common strategy to explore the structure-activity relationships (SAR) of benzamide-based compounds. The synthesis of these analogues typically involves the coupling of an activated 2-chloro-5-hydroxybenzoic acid derivative with a primary or secondary amine.

A prevalent method for activating the carboxylic acid is its conversion to an acid chloride. This is often achieved by treating 2-chloro-5-hydroxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloro-5-hydroxybenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of amines to form the desired N-substituted benzamide. To prevent unwanted side reactions with the phenolic hydroxyl group, it may be protected with a suitable protecting group, such as a benzyl or silyl ether, prior to the acid chloride formation. This protecting group is then removed in a subsequent step.

Alternatively, peptide coupling reagents are widely employed for the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need for the often harsh conditions of acid chloride formation. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.

The choice of the amine component is crucial for the diversity of the resulting analogues and can range from simple alkyl and aryl amines to more complex heterocyclic amines and amino acid esters. For instance, a series of N-substituted benzamide derivatives have been synthesized for evaluation as antitumor agents nih.gov. In one study, 2-chloro-5-nitrobenzoic acid was used as a starting material, which was then coupled with various anilines and other amines to produce a library of compounds nih.gov. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

A general reaction scheme for the synthesis of N-substituted this compound analogues is presented below:

Scheme 1: General Synthetic Routes to N-Substituted this compound Analogues

Route A: Via Acid Chloride

Protection of the hydroxyl group of 2-chloro-5-hydroxybenzoic acid.

Conversion of the protected carboxylic acid to the corresponding acid chloride using a chlorinating agent (e.g., SOCl₂).

Reaction of the acid chloride with a primary or secondary amine (R¹R²NH) in the presence of a base.

Deprotection of the hydroxyl group to yield the final N-substituted this compound.

Route B: Using Coupling Reagents

Direct coupling of 2-chloro-5-hydroxybenzoic acid with a primary or secondary amine (R¹R²NH) in the presence of a coupling reagent (e.g., EDC/HOBt or HATU) and a base in an appropriate solvent.

The following table summarizes some examples of synthesized N-substituted benzamide analogues and the synthetic methods employed.

Amine (R¹R²NH)Coupling MethodProductReference
Various AnilinesAcid ChlorideN-Aryl-2-chloro-5-hydroxybenzamides researchgate.net
Heterocyclic AminesCoupling Reagents (e.g., HATU)N-Heterocyclyl-2-chloro-5-hydroxybenzamides nih.gov
Amino Acid EstersCoupling Reagents (e.g., EDC/HOBt)N-(Alkoxycarbonylalkyl)-2-chloro-5-hydroxybenzamides nih.gov
4-Amino-2-chlorophenolNot specified in abstractN-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide nih.gov

Table 1: Examples of Synthesized N-Substituted Benzamide Analogues

Modification of the phenolic hydroxyl group and any existing side chains on the this compound scaffold provides another avenue for generating structural diversity and modulating biological activity.

O-Substitution Approaches

The phenolic hydroxyl group can be readily derivatized through O-alkylation and O-acylation reactions.

O-Alkylation: This involves the reaction of the phenoxide, generated by treating this compound with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), with an alkylating agent like an alkyl halide or sulfate. The Williamson ether synthesis is a classic example of this transformation. This approach allows for the introduction of various alkyl and substituted alkyl groups at the 5-position. For instance, the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has been reported, where 5-chloro-2-hydroxy-N-phenylbenzamide was reacted with chloro-substituted acid ethyl esters in the presence of potassium carbonate researchgate.net.

O-Acylation: The phenolic hydroxyl group can be esterified by reaction with an acylating agent such as an acid chloride or acid anhydride in the presence of a base like pyridine or triethylamine. This introduces an ester functionality, which can act as a prodrug moiety or alter the electronic properties of the molecule. Chemoselective O-acylation of hydroxyamino acids under acidic conditions has been extensively reviewed and can be a scalable method for producing such derivatives nih.gov.

Side-Chain Modification Approaches

When N- or O-substituents with reactive functional groups are introduced, they can serve as handles for further "side-chain" modifications. These modifications can include:

Functional Group Interconversion: A functional group on a side chain can be converted into another. For example, a terminal ester group on an O-alkyl chain can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine to form a new amide linkage, extending the side chain.

Cross-Coupling Reactions: If the side chain contains a suitable handle, such as a halide, it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Click Chemistry: The introduction of an azide or alkyne functionality onto a side chain allows for the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments.

The following table provides examples of O-substitution and potential side-chain modification strategies.

Modification TypeReagents and ConditionsResulting Functional GroupPotential for Further Modification
O-AlkylationAlkyl halide, K₂CO₃, AcetoneEtherIntroduction of functionalized alkyl groups
O-AcylationAcyl chloride, PyridineEsterProdrug strategies, hydrolysis to alcohol
Side-chain AmidationCarboxylic acid on side chain, Amine, Coupling agentAmideIncreased complexity and polarity
Side-chain Cross-CouplingAryl halide on side chain, Boronic acid, Pd catalystBiarylExploration of new interaction pockets in biological targets

Table 2: O-Substitution and Side-Chain Modification Strategies

Synthetic Scalability Considerations in Laboratory Research

The transition of a synthetic route from a small, discovery-scale synthesis to a larger, laboratory-scale production (gram to kilogram scale) presents a unique set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. For the synthesis of this compound and its analogues, several key factors must be considered.

Choice of Reagents and Reaction Conditions:

Cost and Availability: Reagents that are inexpensive and readily available in bulk are preferred for larger-scale synthesis. Complex or expensive coupling reagents, while efficient on a small scale, may become prohibitively costly for producing larger quantities of material. Low-cost chlorinating agents like thionyl chloride or activating agents such as T3P (propylphosphonic anhydride) are often favored in scaled-up amide bond formations ucl.ac.uk.

Safety and Toxicity: The hazards associated with reagents and solvents become more pronounced at a larger scale. Highly toxic, pyrophoric, or explosive reagents require specialized handling procedures and equipment, which may not be readily available in a standard research laboratory. The generation of toxic byproducts also needs to be managed.

Work-up and Purification: Procedures that are straightforward on a small scale, such as column chromatography, can become tedious, time-consuming, and solvent-intensive at a larger scale. Developing synthetic routes that yield products that can be purified by crystallization or simple extraction is highly desirable. For instance, the synthesis of an amide on a 25 mmol scale that allowed for purification by crystallization, despite a lower yield, resulted in a significantly better process mass intensity (PMI) compared to chromatographic purification researchgate.net.

Process Parameters:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can pose significant challenges at a larger scale due to the change in the surface-area-to-volume ratio. Inadequate heat dissipation can lead to runaway reactions, while inefficient heating can result in slow or incomplete reactions. The use of jacketed reactors and careful monitoring of the internal temperature are crucial.

Mass Transfer and Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates. As the reaction volume increases, achieving effective stirring can become more difficult, potentially leading to localized "hot spots" or areas of high concentration, which can result in side product formation.

Reaction Time and Monitoring: Reaction times may not scale linearly with the amount of starting material. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy is necessary to determine the optimal reaction time.

Case Study Considerations for Benzamide Synthesis:

In a laboratory research setting, a thorough risk assessment and process optimization should be conducted before attempting to scale up the synthesis of this compound or its analogues. This includes a careful review of the material safety data sheets (MSDS) for all reagents, consideration of potential exotherms, and planning for a robust and scalable purification strategy.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Chloro 5 Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environments of protons and carbons, advanced 2D NMR techniques are essential for unambiguously assigning these signals and establishing the complete atomic connectivity.

Two-dimensional NMR experiments provide correlation data that reveal how different nuclei within the molecule are related, allowing for a stepwise assembly of the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In a COSY spectrum of 2-Chloro-5-hydroxybenzamide, cross-peaks would be expected between the protons on the aromatic ring, confirming their adjacency. For instance, the proton at position 6 (H6) would show a correlation to the proton at position 4 (H4), and H4 would, in turn, correlate with H3, establishing the sequence of protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atom they are attached to (¹J coupling). hmdb.ca Each C-H bond in the molecule generates a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts. This allows for the unambiguous assignment of carbon signals for the protonated aromatic carbons (C3, C4, and C6).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete carbon skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). libretexts.org This technique reveals connectivity through quaternary (non-protonated) carbons. For this compound, key HMBC correlations would include:

Correlations from the amide protons (-NH₂) to the carbonyl carbon (C7) and the aromatic carbon C1.

Correlations from the aromatic proton H6 to carbons C2, C4, and the carbonyl carbon C7.

Correlations from the aromatic proton H4 to carbons C2, C5, and C6.

Correlations from the aromatic proton H3 to carbons C1, C2, and C5.

These correlations confirm the substitution pattern on the benzene ring and the position of the amide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. Note: Chemical shifts are representative and based on data for structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton)
1-~122H3, H-Amide
2-~128H3, H4, H6
3~7.00~119C1, C2, C5
4~7.45~133C2, C5, C6
5-~157H3, H4
6~7.90~122C2, C4, C7 (Carbonyl)
7 (C=O)-~165H6, H-Amide
-NH₂~7.5-8.0-C1, C7 (Carbonyl)
-OH~11-12-C4, C5, C6

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. ox.ac.uk It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in molecular conformation, crystal packing, and intermolecular interactions that distinguish them.

In the context of this compound, ssNMR could be used to:

Identify the number of unique molecules in the crystallographic asymmetric unit.

Characterize different polymorphic forms if they exist.

Probe the details of the hydrogen-bonding network in the solid state, which may differ from the solution state.

While it is a highly relevant technique for the complete solid-state characterization of pharmaceutical compounds, specific ssNMR studies applied to this compound are not widely reported in the scientific literature, representing an opportunity for future investigation.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, molecular conformation, and the packing of molecules within the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide its exact molecular structure. Based on studies of highly analogous N-substituted 5-chlorosalicylamides, the molecule is expected to be largely planar. mdpi.com This planarity is enforced by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide group. The crystal structure would reveal the precise torsion angles between the aromatic ring and the amide substituent. The packing of molecules in the crystal lattice is dictated by intermolecular forces, primarily hydrogen bonding.

Table 2: Representative Crystallographic Data for a Substituted 5-Chlorosalicylamide Derivative. Data from a related compound, 5-chloro-2-hydroxy-N-benzylbenzamide, illustrates typical parameters. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)26.9695(7)
b (Å)6.6290(2)
c (Å)16.0911(3)
β (°)123.839(11)
Volume (ų)2389.5(3)
Z (molecules/unit cell)8

Powder X-ray Diffraction (PXRD) is a rapid and essential technique used to analyze bulk crystalline materials. mdpi.com While SCXRD is performed on a single crystal, PXRD is performed on a powder sample containing a multitude of tiny, randomly oriented crystallites. Its primary applications in the study of this compound include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

Purity Confirmation: It is used to confirm that a bulk synthesized batch of the compound consists of the same crystalline phase as the single crystal used for SCXRD analysis. acs.org

Polymorph Screening: PXRD is a key tool in discovering and distinguishing between different polymorphic forms of a substance, as each polymorph will produce a distinct diffraction pattern.

An experimental PXRD pattern can be compared to a pattern simulated from SCXRD data to confirm structural correspondence between the single crystal and the bulk powder. acs.org

The solid-state architecture of this compound is heavily influenced by a network of hydrogen bonds. nih.gov Analysis of the crystal structure reveals both intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding: A strong, resonance-assisted intramolecular hydrogen bond is formed between the phenolic hydroxyl group (-OH) as the donor and the carbonyl oxygen (C=O) of the amide group as the acceptor. This interaction creates a stable six-membered pseudo-ring and is a characteristic feature of salicylamides. mdpi.comresearchgate.net This bond holds the molecule in a relatively flat conformation. researchgate.net

Intermolecular Hydrogen Bonding: The amide group (-CONH₂) provides two N-H protons that act as hydrogen bond donors. These protons form intermolecular hydrogen bonds with acceptor atoms on adjacent molecules. In related structures, these interactions typically involve the amide N-H group of one molecule donating to the phenolic oxygen of a neighboring molecule. mdpi.com These intermolecular links connect the individual molecules into extended one-dimensional chains or ribbons, which then pack together to form the final three-dimensional crystal lattice. mdpi.com

Table 3: Typical Hydrogen Bond Geometries in Salicylamide (B354443) Structures.

Bond TypeInteractionDonor-Acceptor Distance (Å)Angle (°)
IntramolecularO-H···O=C2.5 - 2.6140 - 150
IntermolecularN-H···O(H)2.8 - 3.0150 - 170

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's elemental composition and structure. For this compound, techniques such as high-resolution mass spectrometry and tandem mass spectrometry are indispensable for confirming its molecular formula and elucidating its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. nih.gov Instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for the confident assignment of a molecular formula. nih.govresearchgate.net

For this compound, the molecular formula is C₇H₆ClNO₂. The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS analysis would be expected to yield an experimental mass that corresponds very closely to this calculated value, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Mass of this compound

Element Quantity Isotope Mass (Da) Total Mass (Da)
Carbon 7 12.000000 84.000000
Hydrogen 6 1.007825 6.046950
Chlorine 1 34.968853 34.968853
Nitrogen 1 14.003074 14.003074
Oxygen 2 15.994915 31.989830

| Total | | | 171.008607 |

An experimental HRMS measurement yielding a mass value within a narrow tolerance (e.g., ± 5 ppm) of 171.0086 Da would provide strong evidence for the molecular formula C₇H₆ClNO₂.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) is a technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.comnih.gov While specific experimental MS/MS data for this compound is not detailed in the provided sources, a theoretical fragmentation pathway can be proposed based on established chemical principles and the fragmentation patterns of similar functional groups. libretexts.orgmdpi.com

The molecular ion ([M]+• or [M+H]+) of this compound would be selected and subjected to collision-induced dissociation (CID). Key fragmentation pathways would likely involve:

Loss of the Amide Group: Cleavage of the bond between the carbonyl group and the aromatic ring could lead to the loss of the carboxamide group or parts of it, such as the loss of NH₂ (a neutral loss of 16 Da).

Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. A common fragmentation for primary amides is the loss of the amino radical (•NH₂), resulting in a benzoyl cation fragment. libretexts.org

Loss of Carbon Monoxide: Following initial fragmentation, a subsequent loss of carbon monoxide (CO, a neutral loss of 28 Da) from acylium ions is a common pathway. libretexts.org

Cleavage of C-Cl Bond: The carbon-chlorine bond can break, leading to the loss of a chlorine radical (•Cl). The presence of chlorine's characteristic isotopic pattern (³⁵Cl:³⁷Cl ratio of approximately 3:1) in the precursor ion and in any chlorine-containing fragments would be a key diagnostic feature. youtube.com

These fragmentation patterns provide a structural fingerprint, allowing for the identification of the various functional components of the molecule.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the molecule's functional groups and bonding arrangements. nih.gov For this compound (also referred to as 5-chloro-2-hydroxybenzamide or 5CBA), the FTIR spectrum reveals key vibrational modes. nih.gov

A significant feature in the structure of this compound is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group, which influences the vibrational frequencies of both groups. nih.gov The observed FTIR bands and their assignments are summarized below.

Table 2: Selected FTIR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3448 Strong Asymmetric N-H stretching
3350 Strong O-H stretching
3169 Medium Symmetric N-H stretching
1640 Very Strong C=O stretching (Amide I)
1590 Very Strong N-H bending (Amide II)
1502 Very Strong C-C stretching (aromatic)
1395 Strong C-N stretching
1245 Very Strong C-O stretching
1175 Strong In-plane O-H bending
812 Very Strong C-H out-of-plane bending
670 Strong C-Cl stretching

Data sourced from Arjunan et al. (2011). nih.gov

The position of the ν(OH) band at a relatively high frequency (3350 cm⁻¹) suggests a weaker intramolecular hydrogen bond compared to its carboxylic acid analog, 5-chloro-2-hydroxybenzoic acid. nih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in an FTIR spectrum. The FT-Raman spectrum of this compound has been recorded and analyzed, providing further insight into its molecular structure. nih.gov

Raman spectroscopy is valuable in pharmaceutical analysis for applications such as identifying polymorphs, monitoring crystallization processes, and quantifying active ingredients. nih.gov For this compound, the Raman spectrum helps confirm the assignments made from the FTIR data and provides additional structural information.

Table 3: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3351 Medium O-H stretching
3075 Strong Aromatic C-H stretching
1641 Medium C=O stretching (Amide I)
1591 Strong N-H bending (Amide II)
1288 Very Strong Aromatic ring stretching
1150 Strong In-plane C-H bending
671 Strong C-Cl stretching

Data sourced from Arjunan et al. (2011). nih.gov

The combined use of FTIR and Raman spectroscopy provides a comprehensive characterization of the vibrational properties of this compound, confirming the presence of all key functional groups. nih.gov

Chiroptical Spectroscopies for Chiral Analogues (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the aromatic ring, the amide group, the hydroxyl group, and the chlorine atom. Due to the absence of any stereocenters or elements of chirality, it does not exhibit optical activity. Therefore, chiroptical spectroscopies are not applicable for the structural elucidation of this compound itself. These methods would only become relevant if chiral derivatives or analogues of the compound were synthesized and studied.

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Hydroxybenzamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost.

For molecules like chlorohydroxybenzamides, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31G** and 6-311++G**, are employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

In the case of the related isomer 5-chloro-2-hydroxybenzamide, DFT studies have shown that an intramolecular hydrogen bond forms between the hydrogen of the hydroxyl group (-OH) and the oxygen of the carbonyl group (C=O), creating a stable six-membered ring. nih.gov This interaction significantly influences the planarity and electronic properties of the molecule. A similar intramolecular hydrogen bond would be expected in 2-Chloro-5-hydroxybenzamide, dictating its preferred conformation.

Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) Calculated via DFT for Chloro-hydroxybenzamide Structures Data based on the analysis of the closely related isomer, 5-chloro-2-hydroxybenzamide.

ParameterBondCalculated Bond Length (Å) (B3LYP/6-311++G) ParameterAngleCalculated Bond Angle (°) (B3LYP/6-311++G)
C-ClC5-Cl1.745O-C-NO1-C7-N1122.9
C=OC7=O11.258C-C-OC2-C1-O2118.8
C-NC7-N11.353C-C-C (ring)C1-C6-C5121.1
O-HO2-H0.998C-C-ClC4-C5-Cl119.2
C-OC1-O21.341H-N-HH-N1-H117.1

Note: Atom numbering is based on standard IUPAC conventions for the benzamide (B126) scaffold and may vary between specific isomers.

Ab initio (from the beginning) methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach. These methods are particularly useful for predicting spectroscopic parameters.

Theoretical vibrational frequencies can be calculated using both DFT and ab initio HF methods. The results are then compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. For 5-chloro-2-hydroxybenzamide, calculations have been performed using HF and B3LYP methods with various basis sets to assign the fundamental vibrational modes of the molecule. nih.gov The presence of the intramolecular hydrogen bond is a key feature, causing a noticeable shift in the vibrational frequencies of the O-H and C=O groups. nih.gov Such calculations are crucial for accurately interpreting experimental spectra and understanding how molecular structure relates to vibrational behavior.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility, stability of interactions, and dynamic behavior of a molecule in various environments (e.g., in a solvent or interacting with a biological target).

For derivatives of 2-chloro-benzamide, MD simulations have been used to validate the stability of ligand-protein complexes. researchgate.net Analysis of parameters such as the Root Mean Square Deviation (RMSD) of the molecule's atoms over the simulation time indicates the stability of its conformation. A stable RMSD suggests that the molecule maintains a consistent structure in its binding site. researchgate.net For this compound, MD simulations could be used to explore its conformational landscape, the dynamics of its intramolecular hydrogen bond, and its interactions with solvent molecules or potential biological receptors.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. researchgate.net These energies are readily calculated using DFT methods. For this compound, FMO analysis would identify the distribution of these orbitals across the molecule, revealing which atoms are most involved in electron donation and acceptance.

Table 2: Representative Frontier Molecular Orbital Properties Conceptual data illustrating typical results from FMO analysis.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 5.5

Charge distribution studies, such as Mulliken population analysis, provide the partial atomic charges on each atom in the molecule. researchgate.net This information complements FMO analysis by quantifying the electrostatic properties and identifying charge accumulation on specific atoms, which is crucial for understanding intermolecular interactions.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

ESP maps are invaluable for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential, typically found around electronegative atoms like oxygen. These regions are electron-rich and represent sites susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These regions are electron-poor and are favorable for nucleophilic attack.

Green/Yellow Regions: Indicate areas of near-zero or neutral potential.

For a molecule like this compound, the ESP surface would show a strong negative potential (red) around the carbonyl and hydroxyl oxygen atoms, highlighting their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the hydroxyl and amide hydrogens, indicating their function as hydrogen bond donors.

Theoretical Insights into Intramolecular and Intermolecular Interactions

Computational methods are essential for characterizing the non-covalent interactions that govern molecular conformation and crystal packing, such as hydrogen and halogen bonds.

As established by DFT calculations on its isomer, the dominant intramolecular interaction in this type of molecule is the O-H···O hydrogen bond between the phenolic hydroxyl group and the amide's carbonyl oxygen. nih.gov This interaction creates a planar, six-membered ring that enhances the molecule's stability. The strength of this hydrogen bond can be quantified by analyzing the O···H distance and the calculated vibrational frequency shifts. Studies on 5-chloro-2-hydroxybenzamide confirm a weaker intramolecular hydrogen bond compared to its carboxylic acid analog, 5-chloro-2-hydroxybenzoic acid. nih.gov

In the solid state, intermolecular hydrogen bonds also play a critical role. Benzamides are known to form intermolecular N-H···O hydrogen bonds, creating chains or dimeric structures that stabilize the crystal lattice. Furthermore, the chlorine atom in this compound could potentially participate in halogen bonding (C-Cl···O or C-Cl···N), a directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. Theoretical studies can predict the likelihood and geometry of these interactions, providing a complete picture of the forces that define the molecule's behavior in condensed phases.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methodologies employed in drug design and medicinal chemistry to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govnih.govscienceforecastoa.com These models are built upon the principle that the structural features of a molecule dictate its interactions with biological targets and its behavior in various chemical environments. By establishing a mathematical relationship between molecular descriptors and an observed activity or property, QSAR and SPR models can predict the efficacy of novel compounds, thereby streamlining the drug discovery process. scienceforecastoa.com

The development of a robust QSAR or SPR model involves several key steps. Initially, a dataset of compounds with known activities or properties is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are then utilized to generate a mathematical equation that best describes the relationship between the descriptors and the observed activity or property.

The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. A statistically significant QSAR/SPR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules. For instance, in studies of related benzamide derivatives, QSAR models have been developed to elucidate the structural requirements for their biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to similar structures provide a framework for how such a model could be developed.

A hypothetical QSAR study on a series of benzamide derivatives might involve the descriptors and statistical parameters summarized in the table below.

Descriptor TypeExample DescriptorsStatistical MethodValidation Parameter
ElectronicDipole moment (µ), Highest Occupied Molecular Orbital energy (EHOMO)Multiple Linear Regression (MLR)Coefficient of determination (R²)
StericMolecular weight (MW), Molar refractivity (MR)Partial Least Squares (PLS)Cross-validated R² (Q²)
HydrophobicLogarithm of the partition coefficient (logP)Artificial Neural Network (ANN)Standard deviation (S)
TopologicalWiener index, Kier & Hall connectivity indicesSupport Vector Machine (SVM)Fischer statistic (F)

Such a model could reveal, for example, that specific electronic and hydrophobic features are critical for the desired biological activity of this compound and its analogs.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, molecular docking is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. mdpi.com This method provides valuable insights into the intermolecular interactions that govern molecular recognition, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netplos.org

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand and the target protein are obtained, typically from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The ligand's conformational flexibility is often explored to identify the most energetically favorable binding pose. A scoring function is then used to estimate the binding affinity for each pose, allowing for the ranking of different ligands or binding orientations.

A hypothetical molecular docking study of this compound with a target protein might reveal the interactions summarized in the table below.

Interaction TypeInteracting Group on this compoundPotential Interacting Amino Acid Residue
Hydrogen BondHydroxyl group (-OH)Aspartate, Glutamate, Serine
Hydrogen BondAmide group (-CONH₂)Asparagine, Glutamine, Tyrosine
Halogen BondChlorine atom (-Cl)Electron-rich atoms (e.g., in backbone carbonyls)
Pi-Pi StackingBenzene (B151609) ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionBenzene ringLeucine, Isoleucine, Valine

Such a study would be crucial in understanding the molecular basis of the activity of this compound and in guiding the design of analogs with improved binding affinity and selectivity. The insights gained from molecular docking can help to rationalize structure-activity relationships and to prioritize compounds for further experimental testing. researchgate.net

Investigation of Biological and Mechanistic Pathways Involving 2 Chloro 5 Hydroxybenzamide and Its Analogues

Molecular Target Identification and Binding Mechanisms

The therapeutic potential of 2-Chloro-5-hydroxybenzamide analogues is rooted in their ability to interact with specific molecular targets, including enzymes and protein complexes. These interactions can lead to the inhibition or modulation of biological processes essential for cell survival and proliferation.

Enzyme Inhibition and Activation Studies (e.g., Kinases, PARG)

Analogues of this compound have been identified as potent inhibitors of several key enzymes. A prominent example is N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, also known as IMD-0354, which is a selective inhibitor of IκB kinase β (IKKβ). tocris.combio-techne.com IKKβ is a crucial kinase in the NF-κB signaling pathway, and its inhibition blocks the phosphorylation of IκB, thereby preventing NF-κB activation. bio-techne.comaacrjournals.org This compound was designed to competitively block the ATP binding site of the kinase. researchgate.net

The inhibitory action of these benzamides extends to other enzymes as well. For instance, N-(3,5-bis(trifluoromethyl)-phenyl)-5-chloro-2-hydroxybenzamide has demonstrated inhibitory activity against the serine protease TMPRSS4, which is involved in viral entry and cancer metastasis. nih.gov Furthermore, various 5-chloro-2-hydroxybenzamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. researchgate.net

In the context of DNA damage repair, the broader class of salicylamides, to which this compound belongs, has been recognized for producing cell-permeable inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG). mdpi.com While direct inhibition is one mechanism, other analogues affect related proteins through different actions. The derivative N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide was found to induce the cleavage of Poly(ADP-ribose) Polymerase (PARP), a protein that works in concert with PARG in the DNA damage response. utrgv.edu

Table 1: Enzyme Inhibitory Activity of this compound Analogues
Compound/Analogue ClassTarget EnzymeObserved EffectReference
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354)IκB kinase β (IKKβ)Selective Inhibition tocris.combio-techne.com
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamideTMPRSS4Inhibition (IC50 = 11 μM) nih.gov
5-Chloro-2-hydroxybenzamide DerivativesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Inhibition researchgate.net
SalicylamidesPoly(ADP-ribose) Glycohydrolase (PARG)Inhibition mdpi.com
N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamidePoly(ADP-ribose) Polymerase (PARP)Induces Cleavage utrgv.edu

Receptor Ligand Binding Investigations (e.g., Interleukin-12p40)

The interaction of this compound analogues with cellular receptors is another area of active investigation. While direct binding studies to specific receptors are not extensively detailed in the available literature, broader effects on cytokine production suggest receptor pathway modulation. The class of salicylamides has been noted for its capacity as selective inhibitors of interleukin-12 (B1171171) (IL-12) p40 production. mdpi.com IL-12 is a key inflammatory cytokine, and its inhibition points to a potential interaction with the signaling pathways that regulate its expression, which are often initiated by receptor-ligand binding events.

Modulation of Protein-Protein Interactions

Beyond interacting with the active sites of enzymes, some analogues of this compound function by modulating protein-protein interactions (PPIs). These interactions are fundamental to the assembly and function of cellular machinery. A patent has identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide as a small molecule inhibitor of the MYC:TRRAP interaction. google.com The transcription factor MYC's interaction with its cofactor TRRAP is critical for its oncogenic activity, and disrupting this PPI is a key therapeutic strategy. Additionally, the inhibition of the IKK kinase complex by compounds like IMD-0354 can also be viewed as a disruption of the crucial protein-protein interactions between the catalytic (IKKα/β) and regulatory (NEMO) subunits of the complex. nih.gov

Cellular Pathway Modulation Studies in In Vitro Models

In vitro studies using cell lines have been instrumental in elucidating the downstream consequences of the molecular interactions of this compound and its analogues. These studies reveal how the compounds affect complex cellular processes like cell division, programmed cell death, and intracellular signaling cascades.

Cell Cycle Regulation and Apoptosis Induction in Cell Lines

A significant body of research has shown that analogues of this compound can potently regulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells. The IKKβ inhibitor IMD-0354 has been shown to induce G0/G1 cell cycle arrest and apoptosis in human breast cancer cells. bio-techne.comnih.gov Similarly, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization. nih.gov

The induction of apoptosis is a common outcome following treatment with these compounds. Niclosamide (B1684120), a closely related salicylamide, and its derivatives induce apoptosis in glioblastoma cells, an effect that is correlated with the cleavage of PARP protein. utrgv.edu The ability of these compounds to trigger cell death makes them promising candidates for further investigation.

Table 2: Effects of this compound Analogues on Cell Cycle and Apoptosis
Compound/AnalogueCell Line(s)Effect on Cell CycleApoptotic EffectReference
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354)Breast Cancer Cells, Human Mast CellsG0/G1 ArrestInduces Apoptosis bio-techne.comnih.gov
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide derivativesColon & Breast Cancer CellsG2/M ArrestInduces Apoptosis nih.gov
Niclosamide and derivativesHuman Glioblastoma U-87 MGNot SpecifiedInduces Apoptosis (PARP cleavage) utrgv.edu

Gene Expression and Signaling Pathway Analysis (e.g., NF-κB, IRF3)

The modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a hallmark of this compound and its analogues. NF-κB transcription factors regulate the expression of numerous genes involved in inflammation, cell survival, and proliferation. aacrjournals.org Multiple studies have confirmed that analogues such as IMD-0354 and 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide are effective inhibitors of the NF-κB pathway. bio-techne.comresearchgate.netnih.gov IMD-0354 achieves this by inhibiting IKKβ, which prevents the degradation of the IκB inhibitor and subsequent nuclear translocation of NF-κB. bio-techne.comnih.gov

In addition to the NF-κB pathway, these compounds can also modulate other signaling cascades. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were found to suppress inflammation associated with Respiratory Syncytial Virus (RSV) infection. nih.gov Mechanistic studies revealed that these compounds decreased the virus-induced phosphorylation of both Interferon Regulatory Factor 3 (IRF3) at serine 396 and the p65 subunit of NF-κB at serine 536. nih.gov This dual inhibition of key transcription factors involved in the innate immune and inflammatory response highlights the multifaceted signaling modulation by this class of molecules.

Mitochondrial Function and Energetics Investigations

Analogues of this compound, particularly salicylanilides like Niclosamide, have been identified as mitochondrial uncouplers. biorxiv.org These compounds disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. biorxiv.org By dissipating this gradient, mitochondrial uncouplers force the electron transport chain to operate at a maximal rate to try and restore the proton motive force, leading to increased oxygen consumption. biorxiv.org This mechanism of inducing mitochondrial uncoupling is a subject of research for its therapeutic potential in metabolic diseases and cancer. biorxiv.org

The toxicity of certain nucleoside analogues used in antiviral therapies has been linked to their interaction with mitochondrial DNA polymerase. nih.gov Incorporation of these analogues can lead to mitochondrial dysfunction through mechanisms such as mtDNA depletion and oxidative stress. nih.gov The potential for a compound to cause mitochondrial toxicity is correlated with its kinetics of incorporation by the mitochondrial DNA polymerase. nih.gov

In Vitro Mechanistic Studies of Antimicrobial Activity

Derivatives of 2-hydroxybenzamide have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were evaluated for their bactericidal effects against three clinical MRSA isolates and a reference strain of S. aureus. nih.gov

One of the most potent compounds identified was 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide. nih.gov This compound exhibited a rapid, concentration-dependent bactericidal effect against MRSA 63718, with significant reductions in bacterial count observed within 4 to 8 hours of incubation at concentrations twice the minimum inhibitory concentration (MIC). nih.gov The bactericidal activity is notable because salicylanilides are often known for their bacteriostatic effects. nih.gov The presence of two amide bonds in these diamide (B1670390) structures is thought to contribute to their bactericidal mechanism, possibly by inhibiting transglycosylases involved in the later stages of cell wall biosynthesis. nih.gov

Another study focused on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold. nih.govresearchgate.net The compound 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be the most active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values ranging from 15.62 to 31.25 μmol/L. nih.govresearchgate.net However, the efficacy of these derivatives against Gram-negative bacteria was generally weaker. nih.govresearchgate.net Similarly, other 2-chlorobenzoic acid derivatives showed greater potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria like S. aureus and Bacillus subtilis. nih.gov

Table 1: Antibacterial Activity of this compound Analogues

Compound/Analogue Bacterial Strain(s) Activity Type Key Findings (MIC/MBC)
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide MRSA clinical isolates, S. aureus ATCC 29213 Bactericidal Rapid, concentration-dependent killing of MRSA 63718. nih.gov
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Methicillin-sensitive S. aureus, MRSA Antibacterial MIC: 15.62-31.25 μmol/L. nih.govresearchgate.net

The antimycobacterial potential of this compound analogues has been explored against various species. In a study evaluating sulfonamides with a 5-chloro-2-hydroxybenzoic acid scaffold, compounds were tested against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.govresearchgate.net While some derivatives showed promising activity against M. kansasii, the efficacy against M. tuberculosis and M. avium was weaker. nih.govresearchgate.net

Specifically, 4-Amino-N-(thiazol-2-yl)benzenesulfonamide and 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide demonstrated the best activity against M. kansasii, with effective concentrations between 1-4 μmol/L. nih.govresearchgate.net

In contrast, a study on 5-chloro-pyrazinamide (5-Cl-PZA), an analogue of the essential anti-tuberculosis drug pyrazinamide, yielded different results. epa.govumn.eduresearchgate.net Although 5-Cl-PZA showed an in vitro MIC between 12.5 and 25 μg/ml against M. tuberculosis at neutral pH, it exhibited no antimicrobial activity in mice infected with either M. tuberculosis or Mycobacterium bovis at doses up to 150 mg/kg. epa.govumn.eduresearchgate.net This lack of in vivo efficacy suggests that the compound may be inactivated in the murine model, highlighting the complexities of translating in vitro results to in vivo outcomes. epa.govumn.edu

Table 2: Antimycobacterial Activity of this compound Analogues

Compound/Analogue Mycobacterial Species In Vitro/In Vivo Key Findings
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide M. kansasii In Vitro Active at concentrations of 1-4 μmol/L. nih.govresearchgate.net
Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffold M. tuberculosis, M. avium In Vitro Weaker efficacy compared to activity against M. kansasii. nih.govresearchgate.net
5-chloro-pyrazinamide (5-Cl-PZA) M. tuberculosis In Vitro MIC: 12.5-25 μg/ml. epa.govumn.eduresearchgate.net

The antifungal properties of compounds related to this compound have been investigated, with mixed results. A study of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds found that the derivatives exhibited almost no antifungal potency. nih.govresearchgate.net

However, other studies on related chloro-acetamide structures have shown more promising results. The synthetic amide 2-chloro-N-phenylacetamide was evaluated for its effects against strains of Aspergillus flavus. scielo.br It demonstrated antifungal activity with MIC values ranging from 16 to 256 μg/mL and minimum fungicidal concentration (MFC) values between 32 and 512 μg/mL. scielo.br The mechanism of action is thought to involve binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br This same compound also showed activity against fluconazole-resistant Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilm formation. scielo.br It was observed to inhibit up to 92% of biofilm formation and disrupt up to 87% of preformed biofilms. scielo.br Interestingly, the compound did not appear to damage the fungal cell wall or act by binding to cellular membrane ergosterol in this case, and it showed antagonism when combined with amphotericin B and fluconazole. scielo.br

Analogues of this compound have emerged as potent inhibitors of certain viruses. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as effective inhibitors of human adenovirus (HAdV). nih.gov Several of these compounds maintained significant potency against HAdV while showing increased selectivity indexes compared to the lead compound, niclosamide. nih.gov Preliminary mechanistic studies suggest that some of these analogues, such as compounds 6 and 43, likely target the HAdV DNA replication process. nih.govnih.gov Other analogues appeared to suppress later stages of the HAdV life cycle. nih.gov

The same class of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues also demonstrated potent activity against respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections. nih.govnih.gov These compounds were found to suppress not only viral replication but also the RSV-induced inflammatory responses mediated by IRF3 and NF-κB activation. nih.govnih.gov The most potent compounds, 15 and 22, were shown to decrease the RSV-induced phosphorylation of key signaling proteins (IRF3 and p65) during both early and late phases of infection, thereby inhibiting the production of inflammatory cytokines and chemokines. nih.govnih.gov

Table 3: Antiviral Mechanisms of this compound Analogues

Compound Series Virus Proposed Mechanism of Action
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues Human Adenovirus (HAdV) Inhibition of HAdV DNA replication process or suppression of later life cycle steps. nih.govnih.gov

Two-component regulatory systems (TCS) are crucial signaling pathways that allow bacteria to sense and respond to environmental changes, playing a key role in virulence and antibiotic resistance. nih.govmdpi.com Salicylanilides, a class of compounds that includes this compound analogues, have been identified as inhibitors of these bacterial two-component systems. nih.gov The ability to disrupt TCS signaling is a promising strategy for developing new antibacterial agents. mdpi.com

The mechanism of inhibition involves interfering with the function of a sensor histidine kinase (HK) and its cognate response regulator (RR). mdpi.com By blocking this signaling cascade, the bacteria's ability to adapt to host environments or stress conditions, such as the presence of antibiotics, can be compromised. nih.gov While the broad activity of salicylanilides against TCS has been noted, specific studies detailing the precise interaction of this compound with particular TCS pathways in various pathogens are an ongoing area of research.

Mechanistic Investigations in Preclinical Animal Models

While comprehensive in vivo pharmacodynamic (PD) studies specifically for this compound are not extensively detailed in publicly available literature, research on closely related analogues provides significant insights into their mechanistic pathways in animal models. Pharmacodynamic markers are crucial for demonstrating that a compound is exerting the expected biological effect in a living system.

A key mechanistic target for salicylamide derivatives is the inhibition of the NFκB (nuclear factor-kappa B) signaling pathway, which is pivotal in inflammation. nih.gov In a preclinical model of colitis in rats, the rectal administration of N-(5-chlorosalicyloyl)phenethylamine (5-CSPA), an analogue of this compound, effectively ameliorated the condition. nih.gov This therapeutic outcome serves as a significant pharmacodynamic marker, directly linking the compound's anti-inflammatory effect observed in vivo to the molecular mechanism of NFκB inhibition. nih.gov The efficacy of this analogue was found to be greater than that of the conventional drug 5-aminosalicylic acid, highlighting the potential of this chemical scaffold. nih.gov

Furthermore, other salicylamide derivatives have demonstrated measurable pharmacodynamic effects in different disease models. For instance, the niclosamide derivative JMX0207 was shown to significantly reduce viremia in an animal model of Zika virus (ZIKV), providing a clear in vivo marker of its antiviral activity. researchgate.net Pharmacokinetic studies in rats on niclosamide and its analogues have also been conducted to determine parameters such as clearance, volume of distribution, and oral bioavailability. researchgate.netjfda-online.com While pharmacokinetic data does not directly measure the effect on a biological pathway, it is essential for designing effective in vivo studies where pharmacodynamic markers can be accurately assessed. researchgate.netjfda-online.com These studies collectively underscore the importance of identifying and measuring relevant biomarkers to confirm the in vivo activity and mechanism of action for this class of compounds.

Techniques such as the cellular thermal shift assay (CETSA) are designed to measure the direct binding of a small molecule to its protein target in cells and tissues. researchgate.net Applying such an assay in an animal model would involve administering the compound and subsequently analyzing tissue samples to determine if the compound has bound to its target, often indicated by a change in the protein's thermal stability. researchgate.net Confirming target engagement provides crucial evidence that the compound's observed effects are due to its intended mechanism, which is fundamental for building structure-activity relationships and progressing a candidate through development. researchgate.net For salicylamide derivatives that are known to inhibit multiple signaling pathways, including Wnt/β-catenin, mTOR, and STAT3, target engagement studies would be invaluable to confirm which of these targets are directly modulated in an in vivo setting. nih.gov

Structure-Activity Relationship (SAR) and Structure-Biological Property Relationship (SBPR) Principles

The biological activity of the this compound scaffold is highly dependent on the nature and position of substituents on both the salicylamide ring (A-ring) and the N-phenyl ring (B-ring). Structure-activity relationship (SAR) studies have demonstrated that modifications to these substituents can dramatically alter potency and selectivity across various biological targets, including cancer cells and enzymes.

In the context of anticancer activity, substitutions on the N-phenyl ring of 5-chlorosalicylanilide (B1584818) derivatives have yielded compounds with distinct activity profiles. nih.gov For example, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed the most significant cytotoxicity against HL-60 leukemia cells. nih.gov In contrast, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was the most potent inhibitor of the NFκB pathway, and 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide was the most active in assays measuring mitochondrial transmembrane potential. nih.gov This demonstrates that specific substitutions can tune the molecule's activity towards different biological endpoints.

Similarly, in the development of antidiabetic agents, substituents on an N-aryl ring of a 2-chloro-benzamide scaffold were found to be critical for inhibitory activity against α-glucosidase and α-amylase. nih.gov One of the most active compounds featured a 2-methyl-5-nitrophenyl group, suggesting that the presence of both an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on the phenyl ring was highly favorable for activity. nih.gov Research into anti-HBV agents also revealed that salicylamide derivatives with specific substitutions could achieve potent activity, with IC₅₀ values as low as 0.47 µM. nih.govrsc.org These findings highlight how targeted modifications can optimize the interaction between the compound and its biological target.

The following table summarizes the impact of various substituents on the biological activity of this compound analogues.

AnalogueSubstituent(s)Biological Target/AssayObserved EffectSource
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide3,5-bis(trifluoromethyl) on N-phenyl ringCytotoxicity (HL-60 cells)Most significant cytotoxicity nih.gov
5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide2-chloro on N-phenyl ringNFκB InhibitionMost active in assay nih.gov
5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide3,5-difluoro on N-phenyl ringMitochondrial Transmembrane PotentialMost active in assay nih.gov
2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide2-methyl and 5-nitro on N-phenyl ringα-glucosidase / α-amylase InhibitionHighly potent inhibition nih.gov
Salicylamide derivative 56(Structure specific)Anti-HBV ActivityHigh potency (IC₅₀ = 0.47 µM) nih.govrsc.org

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. researchgate.netresearchgate.net For analogues of this compound, modulating lipophilicity is a key strategy for optimizing biological activity. The ability of a compound to pass through biological membranes to reach its site of action is directly related to its lipophilic character. mdpi.com

Generally, increased lipophilicity can enhance the ability of a compound to penetrate cellular membranes, potentially leading to greater potency. researchgate.net However, this relationship is not linear; excessively high lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, rapid metabolic degradation, and non-specific binding, which can compromise a compound's therapeutic potential. researchgate.net Therefore, achieving a balanced lipophilicity is a central goal in drug design.

Studies on related compounds have shown a direct correlation between lipophilicity and biological effect. For example, research on thiazolyl derivatives demonstrated that lipophilicity parameters were correlated with their anti-inflammatory and antioxidant potential. mdpi.com In another study, substituting an amide with a thioamide in macrocyclic peptides was shown to increase lipophilicity, which in turn improved cell permeability and bioavailability. nih.gov This principle is directly applicable to the this compound scaffold, where modifications to increase or decrease lipophilicity—such as adding alkyl or halogen groups to increase it, or polar groups to decrease it—can be used to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's biological activity, metabolic stability, or pharmacokinetic profile. drughunter.combenthamscience.com The amide bond in the this compound scaffold is a common target for bioisosteric replacement because amides can be susceptible to enzymatic cleavage in vivo. cambridgemedchemconsulting.com

Replacing the amide group with metabolically stable bioisosteres can lead to the design of more robust mechanistic probes and potential drug candidates. drughunter.com Common bioisosteres for the amide bond include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles (B1248032), and imidazoles. drughunter.comnih.gov These rings can mimic the size, shape, and hydrogen bonding capacity of the trans-amide conformation while being resistant to hydrolysis by proteases. cambridgemedchemconsulting.com For example, the replacement of an amide with a 1,2,4-triazole (B32235) ring was a key step in the development of the benzodiazepine (B76468) alprazolam, which has greater metabolic stability than its parent compound. drughunter.com Similarly, oxadiazoles have been successfully used as amide bioisosteres to improve the pharmacokinetic properties of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

This strategy is highly relevant for designing probes based on the this compound structure. By replacing the central amide linkage with a stable heterocycle, researchers can create analogues with longer half-lives and improved bioavailability, making them more suitable for in vivo studies to investigate biological mechanisms. cambridgemedchemconsulting.comnih.gov

Advanced Applications and Research Potential Beyond Direct Biological Interventions

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The chemical architecture of 2-Chloro-5-hydroxybenzamide makes it a valuable intermediate in the synthesis of more complex molecules. Organic chemists can strategically modify its functional groups—the amide, the hydroxyl group, and the chloro-substituted aromatic ring—to construct elaborate molecular frameworks. The presence of these groups allows for a variety of chemical reactions, including but not limited to, N-alkylation or N-arylation at the amide nitrogen, O-alkylation or esterification at the hydroxyl group, and nucleophilic aromatic substitution or cross-coupling reactions at the carbon-chlorine bond.

This versatility allows it to serve as a precursor for a range of target molecules, particularly in the development of new pharmaceuticals and agrochemicals. For instance, it can be used to synthesize more complex derivatives like N-(2-acetylphenyl)-2-chloro-5-hydroxybenzamide nih.gov. The fundamental structure is also analogous to substituted salicylic (B10762653) acid derivatives, which are known precursors for the synthesis of heterocyclic compounds such as 4,1-benzoxazepines researchgate.net. The ability to use this and related benzamide (B126) structures as foundational scaffolds is crucial in medicinal chemistry for creating libraries of compounds for drug discovery programs.

Applications in Materials Science and Engineering Research

The field of materials science has seen a growing interest in organic molecules for the creation of advanced materials with tailored properties. The characteristics of this compound, particularly its ability to form specific intermolecular interactions, make it a candidate for research in solid-state chemistry and materials engineering.

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications, optical information processing, and laser frequency conversion. Organic materials are often investigated for NLO applications because of their potential for large nonlinearities and rapid response times compared to inorganic counterparts bohrium.com.

Research has focused on co-crystals involving structurally similar compounds, such as 5-Chloro-2-hydroxybenzoic acid, to create materials with significant NLO properties. A co-crystal is a multi-component crystalline solid held together by non-covalent interactions rsc.org. For example, a novel organic co-crystal synthesized from benzamide and 5-Chloro-2-hydroxybenzoic acid (BA5C) has been studied for its third-order NLO properties. This crystal was grown using a slow evaporation method with ethanol as a solvent and was found to have a monoclinic crystal structure with a centrosymmetric space group (P21/c) bohrium.com. The material exhibits good optical transparency in the visible region, a key requirement for optical applications bohrium.com. Similarly, co-crystallization of 5-chloro-2-hydroxybenzoic acid with 8-hydroxyquinoline has been explored for second-order NLO applications researchgate.net. These studies highlight the potential of the chloro-hydroxy-benzene core structure in designing new NLO materials.

Table 1: Properties of a Related NLO Co-crystal (BA5C)

PropertyDescriptionReference
Components Benzamide and 5-Chloro-2-hydroxybenzoic acid bohrium.com
Crystal System Monoclinic bohrium.com
Space Group P21/c (Centrosymmetric) bohrium.com
Growth Method Slow evaporation from ethanol solution bohrium.com
Key Property Third-order nonlinear optical (NLO) activity bohrium.com
Optical Feature Fine optical transparency in the visible region bohrium.com

The study of co-crystals extends beyond NLO applications and is a fundamental area of solid-state chemistry and crystal engineering. The goal is to design solid materials with desired physicochemical properties by controlling how molecules assemble in a crystal lattice. This assembly is governed by intermolecular interactions, primarily hydrogen bonding, as well as π-π stacking and van der Waals forces.

The formation of co-crystals relies on the concept of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. In the case of molecules like this compound or the related 5-Chloro-2-hydroxybenzoic acid, the carboxylic acid, hydroxyl, and amide groups are excellent candidates for forming reliable hydrogen bonds. These can include interactions between two identical functional groups (homosynthons) or between different functional groups (heterosynthons), such as a carboxylic acid and an amide nih.gov. In the BA5C co-crystal, hydrogen-bonding interactions between the benzamide and the 5-Chloro-2-hydroxybenzoic acid molecules are critical for the formation of the unique crystalline structure bohrium.com. The study of these interactions provides insight into the principles of molecular recognition and self-assembly in the solid state.

Research into Environmental Fate and Degradation Pathways of Halogenated Benzamides

Halogenated organic compounds, including chlorinated benzamides, are used in a variety of industrial and agricultural products. Their presence in the environment is a subject of concern, as many of these compounds can be persistent, bioaccumulative, and potentially toxic nih.gov. Consequently, research into their environmental fate and degradation pathways is essential for risk assessment and the development of remediation strategies.

Microbial degradation is a primary pathway for the breakdown of these compounds in soil and water. Microorganisms have evolved a wide array of enzymes and metabolic pathways to catabolize synthetic chemicals nih.gov. For halogenated aromatics, a key process is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. This process, also known as organohalide respiration, can be carried out by specific anaerobic bacteria, such as Dehalococcoides mccartyi, which have been shown to dehalogenate a variety of halogenated aromatic compounds, including phenols and benzoic acids frontiersin.orgufz.de.

The specific degradation pathway and its efficiency are determined by the compound's chemical structure and the prevailing environmental conditions (e.g., aerobic vs. anaerobic) nih.govresearchgate.net. It is important to note that biodegradation can sometimes result in the formation of intermediate metabolites that may be more toxic than the original compound frontiersin.org. Beyond microbial action, other degradation methods, such as electron beam irradiation, have also been investigated for breaking down halogenated benzenes in aqueous solutions nih.gov. Understanding these degradation processes is crucial for predicting the long-term environmental impact of halogenated benzamides and for developing effective methods to mitigate potential pollution.

Future Directions and Emerging Research Avenues for 2 Chloro 5 Hydroxybenzamide

Exploration of Undiscovered Biological Targets and Mechanisms

The structural features of 2-chloro-5-hydroxybenzamide, particularly the presence of a salicylamide (B354443) core, suggest a promiscuous pharmacology with the potential to interact with a variety of biological targets. Salicylanilides, a class of compounds to which this compound belongs, have demonstrated a broad spectrum of activities, including antibacterial, antimycobacterial, antifungal, anti-inflammatory, and antineoplastic properties. nih.gov

Future research should focus on comprehensive screening programs to identify novel biological targets of this compound. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. For instance, some salicylanilides have been shown to act as inhibitors of photosynthesis by binding to photosystem II, indicating a potential for herbicidal applications. nih.gov

Furthermore, derivatives of 2-hydroxybenzamide have been investigated for their antimicrobial properties. For example, a sulfonamide derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, has shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov This underscores the need to explore the specific antimicrobial mechanisms of this compound itself, which may involve novel bacterial targets.

A summary of the biological activities observed in related salicylanilide (B1680751) and benzamide (B126) derivatives is presented in Table 1.

Compound ClassObserved Biological ActivitiesPotential Research Direction for this compound
SalicylanilidesAntibacterial, Antimycobacterial, Antifungal, Anti-inflammatory, Antineoplastic, Photosynthesis inhibition nih.govBroad-spectrum screening for similar activities.
Sulfonamide derivatives of 2-hydroxybenzamideAntimicrobial (e.g., against MRSA) nih.govInvestigation of specific antibacterial and antifungal mechanisms.

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To gain a holistic understanding of the cellular effects of this compound, the integration of advanced "omics" technologies is crucial. Proteomics and metabolomics can provide unbiased, system-wide insights into the mechanism of action of this compound.

Chemical proteomics, for instance, can be a powerful tool for target identification. This approach has been successfully used to identify the targets of a 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitor. nih.gov A similar strategy could be employed for this compound, involving the synthesis of a tagged version of the molecule to pull down its interacting proteins from cell lysates, which can then be identified by mass spectrometry. nih.govresearchgate.netpnnl.gov

Metabolomics, the large-scale study of small molecules within cells, can reveal the metabolic pathways perturbed by this compound. By comparing the metabolic profiles of treated and untreated cells, researchers can identify key metabolic nodes affected by the compound, offering clues about its mechanism of action and potential off-target effects.

The application of these omics technologies will facilitate a shift from a single-target to a systems-level understanding of the biological effects of this compound, which is essential for predicting its efficacy and potential toxicity.

Development of Novel Biosensors or Diagnostic Probes

The inherent fluorescence of the salicylamide scaffold, or the potential to modify it to create fluorescent derivatives, opens up possibilities for the development of novel biosensors and diagnostic probes. The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization, which can modulate the fluorescence output in response to binding a specific analyte. nih.gov

Future research could focus on designing and synthesizing derivatives of this compound that can act as fluorescent turn-on or turn-off sensors for specific ions, reactive oxygen species, or even enzymes. For example, the development of rhodamine-based fluorescent probes for the detection of salicylic (B10762653) acid demonstrates the feasibility of using related phenolic compounds as a basis for sensor design. researchgate.netbohrium.com By incorporating specific recognition motifs into the this compound structure, it may be possible to create highly selective probes for various biological targets.

The development of such probes would not only be valuable for basic research in cell biology but could also have applications in medical diagnostics, allowing for the visualization of disease-related biomarkers in living cells and tissues. rsc.org

Challenges and Opportunities in Rational Design of Advanced Analogues

The rational design of advanced analogues of this compound with improved potency, selectivity, and pharmacokinetic properties presents both challenges and opportunities. A key aspect of this process is understanding the structure-activity relationships (SAR) of this class of compounds.

Challenges:

Synthesis: The synthesis of substituted benzamides can be challenging, requiring specific coupling reagents and reaction conditions to achieve good yields. nih.gov The synthesis of a diverse library of analogues for SAR studies can be time-consuming and resource-intensive. researchgate.net

Physicochemical Properties: Salicylanilides often suffer from low aqueous solubility, which can limit their bioavailability and therapeutic potential. nih.gov Overcoming this challenge through chemical modifications without compromising biological activity is a significant hurdle.

Opportunities:

SAR Studies: Systematic modifications of the this compound scaffold can provide valuable insights into the structural requirements for activity. For example, studies on N-benzoyl-2-hydroxybenzamides have shown how different substituents on the benzoyl ring can influence their anti-protozoal activity. nih.gov

Computational Modeling: In silico tools such as molecular docking and molecular dynamics simulations can aid in the rational design of new analogues. nih.govresearchgate.net These methods can predict the binding modes of the compounds to their targets and help prioritize the synthesis of the most promising candidates.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to analogues with improved properties. For instance, replacing a carboxylic acid with a tetrazole ring can improve metabolic stability and oral bioavailability.

A summary of key considerations for the rational design of this compound analogues is provided in Table 2.

Design StrategyPotential Outcome
Modification of the amide substituentAltered potency and selectivity.
Introduction of various substituents on the aromatic ringImproved solubility and pharmacokinetic properties.
Bioisosteric replacement of the hydroxyl or amide groupEnhanced metabolic stability and target engagement.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

De Novo Design: Generative AI models can design novel molecules from scratch with desired properties. nih.govnih.gov By training these models on large datasets of known bioactive molecules, it is possible to generate new this compound analogues with a high probability of being active against a specific target. researchgate.net

Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties of the designed compounds, such as their bioactivity, toxicity, and pharmacokinetic profiles (ADMET). youtube.comchemrxiv.org These models can be used to virtually screen large libraries of potential analogues and select the most promising candidates for synthesis and experimental testing, thereby saving time and resources. youtube.com

Reaction Optimization: Machine learning can also be applied to optimize the synthetic routes for the production of this compound and its analogues. rsc.orgchemrxiv.orgchimia.ch By analyzing vast amounts of reaction data, ML models can predict the optimal reaction conditions to maximize yield and minimize byproducts.

The integration of AI and ML into the research pipeline for this compound will enable a more efficient and data-driven approach to the discovery and development of new therapeutic agents based on this promising scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-hydroxybenzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling a substituted benzoic acid derivative with an appropriate amine. A common route includes:

Esterification : React 5-chloro-2-hydroxybenzoic acid with methanol under acidic conditions to form the methyl ester.

Amidation : Treat the ester with ammonium hydroxide or a primary amine in the presence of a coupling agent (e.g., HATU or EDCI) to form the benzamide.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Purity is confirmed via HPLC (>95%) and melting point analysis. NMR (¹H/¹³C) and IR spectroscopy validate structural integrity by confirming hydroxyl (IR: ~3200 cm⁻¹), amide (¹H NMR: δ 8.2–8.5 ppm), and chloro groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/amide protons (δ 10–12 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and chloro-substituted carbons.
  • IR Spectroscopy : Key peaks include O–H stretch (~3200 cm⁻¹), amide C=O (~1650 cm⁻¹), and C–Cl (~750 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (m/z 188.02 for C₇H₆ClNO₃).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (using SHELXL or WinGX) resolves bond lengths and angles .

Q. How should researchers handle safety and stability concerns during storage?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer: Discrepancies in reported bond lengths or angles may arise from:

  • Polymorphism : Screen crystallization solvents (e.g., DMSO vs. ethanol) to isolate different forms.
  • Hydrogen Bonding : Use SHELXL to model O–H⋯O interactions, which influence packing.
  • Twinned Data : Apply twin refinement algorithms in SHELXE or PLATON to correct for overlapping reflections. Cross-validate with DFT calculations (e.g., Gaussian09) for optimized geometry .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and reagent ratios.
  • In-line Monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation.
  • Byproduct Control : Add scavengers (e.g., molecular sieves) to absorb excess ammonia or HCl.
  • Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer. Validate with LC-MS and ²H/¹³C isotopic labeling to trace reaction pathways .

Q. How do researchers reconcile conflicting bioactivity data across studies?

Methodological Answer: Contradictions in antimicrobial or enzyme inhibition results may stem from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).
  • Impurity Profiles : Characterize batches via GC-MS to identify bioactive contaminants.
  • Solvent Effects : Compare DMSO vs. aqueous solubility; use molecular docking (AutoDock Vina) to predict binding modes.
    Replicate studies with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. What computational methods predict reactivity and degradation pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites.
  • MD Simulations : Simulate hydrolysis in explicit solvent (water/DMSO) with GROMACS to assess amide bond stability.
  • Degradation Prediction : Employ SPARC or ACD/Labs software to model pH-dependent hydrolysis kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.